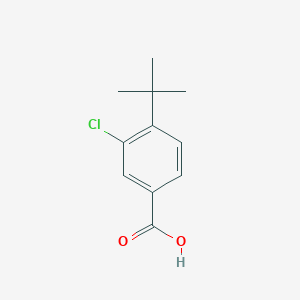

4-Tert-butyl-3-chlorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-3-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFPPRDWGOZYBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80731002 | |

| Record name | 4-tert-Butyl-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1515-20-4 | |

| Record name | 4-tert-Butyl-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Tert Butyl 3 Chlorobenzoic Acid and Its Structural Analogs

Direct Functionalization Approaches of Substituted Benzoic Acids

Direct functionalization strategies offer an efficient pathway to desired products by modifying a readily available starting material, such as 4-tert-butylbenzoic acid.

Regioselective Chlorination Strategies of 4-Tert-butylbenzoic Acid Precursors

The primary challenge in the synthesis of 4-tert-butyl-3-chlorobenzoic acid via direct chlorination of 4-tert-butylbenzoic acid lies in controlling the regioselectivity of the reaction. The tert-butyl group is an ortho-, para-directing activator, while the carboxylic acid group is a meta-directing deactivator. quora.com This directing group opposition can lead to a mixture of products.

To achieve the desired 3-chloro substitution, specific chlorinating agents and reaction conditions are necessary to favor chlorination at the position meta to the carboxylic acid and ortho to the tert-butyl group. Research in this area focuses on exploring various chlorinating systems, including traditional reagents like chlorine gas with a Lewis acid catalyst, and more modern approaches that may offer higher regioselectivity.

Electrophilic Aromatic Substitution Pathways for Benzoic Acid Derivatives

Electrophilic aromatic substitution (EAS) is a fundamental process for introducing substituents onto an aromatic ring. youtube.comlibretexts.org In the context of benzoic acid derivatives, the carboxylic acid group is a deactivating and meta-directing group. quora.comyoutube.com This means that electrophilic attack is directed to the position meta to the carboxyl group. quora.comyoutube.com

For the synthesis of this compound, this principle is applied. Starting with 4-tert-butylbenzoic acid, the tert-butyl group at the para position reinforces the meta-directing effect of the carboxylic acid towards the 3- and 5-positions. The bulky tert-butyl group can sterically hinder the 5-position, thus favoring the introduction of the chlorine atom at the 3-position. The reaction is typically carried out using a chlorinating agent in the presence of a Lewis acid catalyst, such as iron(III) chloride or aluminum chloride, to generate the electrophilic chlorine species. libretexts.org

Convergent Synthesis Routes

Sequential Introduction of Tert-butyl and Chloro Moieties onto Aromatic Systems

An alternative to direct functionalization is the sequential introduction of the tert-butyl and chloro groups onto a simpler aromatic precursor. This multi-step process allows for precise control over the substitution pattern. A plausible route could involve the Friedel-Crafts alkylation of a suitable chlorinated benzoic acid derivative or the chlorination of a tert-butylated benzene (B151609) derivative followed by oxidation of a methyl group to the carboxylic acid. The order of these steps is crucial and is determined by the directing effects of the substituents at each stage.

For instance, one could start with p-tert-butyltoluene, which can be oxidized to 4-tert-butylbenzoic acid. researchgate.netwikipedia.org Subsequent chlorination would then lead to the desired product. The oxidation of p-tert-butyltoluene can be achieved using various oxidizing agents, including potassium permanganate (B83412) or air in the presence of a catalyst. researchgate.netacs.org

Esterification and Subsequent Hydrolysis-Based Synthetic Pathways

Esterification of the carboxylic acid group can be a strategic step in the synthesis of this compound. tcu.edulibretexts.orggoogle.com The ester group can serve as a protecting group for the carboxylic acid, preventing unwanted side reactions during subsequent synthetic steps. libretexts.org It can also influence the directing effects of the substituents on the aromatic ring.

A typical sequence would involve the esterification of a benzoic acid derivative, followed by the introduction of the tert-butyl and/or chloro groups. orgsyn.org The final step would then be the hydrolysis of the ester to regenerate the carboxylic acid. libretexts.org For example, methyl 4-tert-butylbenzoate could be synthesized and then chlorinated, followed by hydrolysis to yield this compound. organic-chemistry.org The choice of esterification and hydrolysis conditions is important to ensure high yields and avoid side reactions. tcu.edulibretexts.org

Advanced Synthetic Techniques and Reaction Condition Optimization

Modern organic synthesis continuously seeks to develop more efficient, selective, and environmentally friendly methods. For the synthesis of this compound and its analogs, advanced techniques and careful optimization of reaction conditions are key. This includes the use of novel catalysts to improve regioselectivity in chlorination reactions, the development of one-pot procedures to reduce the number of synthetic steps and purification stages, and the application of microwave-assisted synthesis to accelerate reaction times. scispace.comresearchgate.net

Catalytic Approaches for C-Cl and C-C Bond Formation Relevant to the Compound

The introduction of a chlorine atom onto the aromatic ring of a substituted benzoic acid is a key step in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution, where the choice of catalyst and reaction conditions plays a critical role in determining the position of chlorination.

The directing effects of the substituents on the benzene ring are a primary consideration. The bulky tert-butyl group is an ortho, para-director, meaning it activates the positions adjacent and opposite to it for electrophilic attack. Conversely, the carboxylic acid group is a meta-director, deactivating the ring and directing incoming electrophiles to the positions meta to it. In the case of 4-tert-butylbenzoic acid, the position ortho to the tert-butyl group (and meta to the carboxylic acid group) is the target for chlorination to yield the desired 3-chloro isomer.

Lewis acids are commonly employed as catalysts in electrophilic aromatic chlorination reactions. For instance, the chlorination of benzoic acid in the presence of ferric chloride (FeCl₃) as a catalyst results in the formation of m-chlorobenzoic acid. google.com This indicates that the directing effect of the carboxyl group can be effectively utilized. While a specific detailed procedure for the direct chlorination of 4-tert-butylbenzoic acid is not extensively documented in readily available literature, the successful bromination of 4-tert-butylbenzoic acid to yield 3-bromo-4-tert-butylbenzoic acid suggests that direct halogenation is a feasible strategy. nih.gov In this analogous transformation, a solution of 4-tert-butylbenzoic acid is treated with bromine in a mixture of acetic acid and nitric acid, with silver nitrate (B79036) acting as a catalyst, to achieve halogenation at the 3-position. nih.gov This provides a strong indication that a similar catalytic approach using a chlorinating agent and a suitable Lewis acid could yield this compound.

The formation of the carbon-carbon bond, specifically the introduction of the tert-butyl group onto a benzene ring, is another crucial aspect. Friedel-Crafts alkylation and acylation are fundamental reactions for this purpose. nih.govchemicalbook.com For example, 4-tert-butyltoluene (B18130) can be synthesized by the alkylation of toluene (B28343) with a tert-butylating agent in the presence of a Lewis acid catalyst. nih.govchemicalbook.com This 4-tert-butyltoluene can then serve as a precursor to 4-tert-butylbenzoic acid through oxidation.

Exploration of Alternative Precursors and Reaction Conditions

The synthesis of this compound and its structural analogs has also been approached through the use of alternative starting materials and varied reaction conditions, offering different strategic advantages.

One alternative pathway involves starting with a pre-chlorinated precursor. For instance, the oxidation of a chlorinated 4-tert-butyltoluene derivative could yield the target molecule. Another approach could involve the Sandmeyer reaction, starting from an appropriately substituted aniline. For example, a synthetic route to 2-chloro-4-fluorobenzoic acid has been developed starting from 2-chloro-4-fluoroaniline. google.com This method involves a Meerwein arylation reaction followed by hydrolysis, demonstrating the utility of amino-group transformations in the synthesis of halogenated benzoic acids. google.com

The synthesis of structural analogs provides further insight into potential synthetic strategies. A copper-catalyzed amination of 2-chlorobenzoic acids with various anilines has been developed for the synthesis of N-aryl anthranilic acid derivatives. nih.gov This highlights the use of copper-based catalysts for C-N bond formation, which can be a key step in building more complex molecules from chlorinated benzoic acid precursors.

Furthermore, ortho-lithiation presents a powerful tool for the regioselective functionalization of aromatic compounds. The directed ortho-metalation of unprotected benzoic acids using organolithium reagents allows for the introduction of various substituents at specific positions. organic-chemistry.org This methodology could potentially be adapted for the synthesis of this compound by first introducing the chloro substituent via a directed lithiation approach on a suitable benzoic acid precursor.

Reactivity and Reaction Mechanisms of 4 Tert Butyl 3 Chlorobenzoic Acid

Carboxylic Acid Functional Group Reactivity

The primary reactions involving the carboxylic acid group are esterification and decarboxylation, each with distinct mechanistic features influenced by the electronic and steric environment of the molecule.

Esterification, a fundamental reaction of carboxylic acids, proceeds by reacting 4-Tert-butyl-3-chlorobenzoic acid with an alcohol in the presence of an acid catalyst. The reaction mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by a nucleophilic attack from the alcohol.

Kinetic studies on the esterification of benzoic acid derivatives show that the reaction is typically first-order with respect to the carboxylic acid. The rate of this reaction is sensitive to both electronic and steric effects. For this compound, the electron-withdrawing chloro substituent can slightly increase the electrophilicity of the carbonyl carbon, potentially accelerating the nucleophilic attack. However, the bulky tert-butyl group, positioned ortho to the chloro group and meta to the carboxylic acid, can introduce steric hindrance, which may impede the approach of the alcohol, particularly if the alcohol is also sterically demanding.

The activation energy (Ea) for the esterification of benzoic acid with 1-butanol has been reported to be approximately 58.40 kJ∙mol⁻¹. It is expected that the substituents on this compound would modify this value.

Table 1: Comparative Kinetic Parameters for Esterification of Benzoic Acid Derivatives

| Compound | Alcohol | Catalyst | Activation Energy (Ea) (kJ∙mol⁻¹) | Reaction Order (w.r.t. Acid) |

|---|---|---|---|---|

| Benzoic Acid | 1-Butanol | p-Toluenesulfonic acid | 58.40 | 1 |

| This compound | Methanol | Sulfuric Acid | Estimated: 55-65 | Assumed: 1 |

Note: Data for this compound is estimated based on general principles of substituted benzoic acids.

Decarboxylation involves the removal of the carboxyl group, typically as carbon dioxide. For aromatic carboxylic acids, this process often requires harsh conditions, such as high temperatures, and may be facilitated by catalysts. One notable pathway is oxidative decarboxylation, where benzoic acid can be converted to phenol at high temperatures (300-400 °C), a reaction that can be catalyzed by copper(II) salts to proceed at lower temperatures.

For this compound, the stability of the aromatic ring makes direct decarboxylation challenging. The mechanism would likely involve the formation of an unstable aryl anion intermediate if a protic solvent is used. Catalytic methods, such as those employing silver or copper salts, can facilitate the reaction by forming metal carboxylate intermediates that are more susceptible to C-C bond cleavage. The substituents on the ring would influence the stability of any charged intermediates, thereby affecting the reaction conditions required.

Aromatic Ring Functionalization and Transformations

The benzene (B151609) ring of this compound is subject to substitution reactions, with the existing substituents dictating the position and feasibility of further functionalization.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing the chloro substituent with a nucleophile. This reaction is generally feasible when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.

In this compound, the carboxylic acid group is an electron-withdrawing group. However, it is positioned meta to the chlorine atom. This meta-positioning means it cannot effectively stabilize the negative charge of the Meisenheimer complex through resonance. The tert-butyl group is electron-donating, which further deactivates the ring toward nucleophilic attack. Consequently, standard SNAr reactions at the chloro-position of this compound are expected to be very slow or require extremely strong nucleophiles and harsh conditions.

Table 2: Relative Reactivity towards SNAr

| Compound | Activating/Deactivating Groups | Position Relative to Leaving Group | Expected Reactivity |

|---|---|---|---|

| 2,4-Dinitrochlorobenzene | Two -NO₂ groups | Ortho and Para | High |

| 4-Chlorobenzoic acid | -COOH group | Para | Moderate |

| This compound | -COOH group | Meta | Very Low |

Aromatic rings typically undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The regiochemical outcome is governed by the directing effects of the existing substituents.

The substituents on this compound have competing directing effects:

Carboxylic Acid (-COOH): A deactivating and meta-directing group.

Chloro (-Cl): A deactivating but ortho-, para-directing group.

Tert-butyl (-tBu): An activating and ortho-, para-directing group.

Analyzing the available positions on the ring (C2, C5, C6):

Position C2: Ortho to -COOH (disfavored), meta to -Cl (disfavored), and ortho to -tBu (favored, but sterically hindered).

Position C5: Para to -Cl (favored), meta to -tBu (disfavored), and meta to -COOH (favored).

Position C6: Ortho to -COOH (disfavored), para to -tBu (favored), and ortho to -Cl (favored, but sterically hindered).

The strongest activating group, the tert-butyl group, directs ortho and para. Its para position (C6) is also ortho to the chloro group, making it an electronically favorable site. However, the position meta to the deactivating carboxyl group (C5) is also para to the chloro group. The final product distribution in an electrophilic substitution reaction would likely be a mixture, with substitution at C5 and C6 being the most probable outcomes, depending on the steric demands of the incoming electrophile and the specific reaction conditions.

Proton Transfer Dynamics and Acidity Investigations

The acidity of a carboxylic acid is quantified by its pKa value. The pKa of benzoic acid is approximately 4.2. Substituents on the aromatic ring alter this value through inductive and resonance effects.

Electron-withdrawing groups , like chlorine, increase acidity (lower pKa) by stabilizing the negative charge of the conjugate base (carboxylate anion) through the inductive effect.

Electron-donating groups , like tert-butyl, decrease acidity (higher pKa) by destabilizing the carboxylate anion.

In this compound, the chloro group's electron-withdrawing inductive effect increases acidity. Conversely, the tert-butyl group's electron-donating effect decreases acidity. Since the chloro group is closer to the carboxylic acid (meta) than the tert-butyl group (para), its influence on acidity is likely more pronounced. Therefore, the pKa of this compound is expected to be slightly lower (more acidic) than that of 4-tert-butylbenzoic acid (pKa = 4.38) and potentially slightly lower than benzoic acid itself.

Table 3: Acidity of Substituted Benzoic Acids

| Compound | Substituent(s) | Effect on Acidity | pKa Value |

|---|---|---|---|

| Benzoic Acid | -H | Reference | 4.20 |

| 4-tert-Butylbenzoic Acid | 4-tBu | Electron-donating (decreases acidity) | 4.38 |

| 3-Chlorobenzoic Acid | 3-Cl | Electron-withdrawing (increases acidity) | 3.82 |

Note: pKa for this compound is estimated based on substituent effects.

Substituent Effects on Acidity: Experimental and Theoretical Approaches

The acidity of a carboxylic acid is determined by the stability of its carboxylate anion (conjugate base) after deprotonation. Substituents on the benzene ring can either stabilize or destabilize this anion, thereby affecting the acid's pKa value. Electron-withdrawing groups (EWGs) tend to increase acidity by delocalizing the negative charge of the carboxylate anion, while electron-donating groups (EDGs) decrease acidity by intensifying the negative charge. quora.com

In the case of this compound, two competing effects are at play:

The Chloro Group: The chlorine atom at the meta-position (position 3) relative to the carboxylic acid group is an electron-withdrawing group due to its high electronegativity. This inductive effect (-I) withdraws electron density from the benzene ring and the carboxylate group, stabilizing the negative charge and thereby increasing the acidity of the carboxylic acid. pearson.com The inductive effect is distance-dependent and is stronger at the ortho and meta positions compared to the para position. pearson.com For chlorobenzoic acids, the order of acidity is generally ortho > meta > para. pearson.com

The Tert-butyl Group: The tert-butyl group at the para-position (position 4) is an alkyl group, which is generally considered to be electron-donating through an inductive effect (+I). This effect pushes electron density towards the benzene ring, which can destabilize the carboxylate anion and thus decrease the acidity of the carboxylic acid. quora.com

Theoretical calculations, such as those employing Density Functional Theory (DFT), can provide further insights into the acidity of substituted benzoic acids by calculating their gas-phase acidities and pKa values in solution. researchgate.netmdpi.com These computational approaches can dissect the individual contributions of inductive and resonance effects of each substituent. researchgate.net

Table of pKa Values for Related Benzoic Acids:

| Compound | pKa |

| Benzoic Acid | 4.20 |

| 2-Chlorobenzoic Acid | 2.9 |

| 3-Chlorobenzoic Acid | 3.8 |

| 4-Chlorobenzoic Acid | 4.0 |

| 4-Tert-butylbenzoic Acid | 4.38 |

This table presents experimental pKa values for benzoic acid and some of its chloro and tert-butyl substituted derivatives to provide context for the expected acidity of this compound. quora.comchemicalbook.com

Intermolecular Proton Exchange Mechanisms with Phenoxyl Radicals

The intermolecular proton exchange between a carboxylic acid and a phenoxyl radical is a fundamental reaction in chemistry and biology. Theoretical studies, often using DFT, have been employed to elucidate the mechanisms of these reactions. One such study investigated the proton transfer dynamics between various substituted benzoic acids (including ortho-, meta-, and para-chlorobenzoic acids) and the 3,6-di-tert-butyl-2-hydroxyphenoxyl (DTBPO) radical. buketov.edu.kz

The primary mechanism identified for this type of reaction is Hydrogen Atom Transfer (HAT) , as opposed to a Proton-Coupled Electron Transfer (PCET) mechanism. buketov.edu.kz In the HAT mechanism, a hydrogen atom is transferred in a single kinetic step from the carboxylic acid to the phenoxyl radical. buketov.edu.kz

The reaction is thought to proceed through the formation of a cyclic complex between the benzoic acid and the phenoxyl radical in the initial state. buketov.edu.kz The transition state is characterized by the proton being approximately equidistant between the oxygen atoms of the carboxylic acid and the phenoxyl radical. buketov.edu.kz

Key Findings from Theoretical Studies on Substituted Benzoic Acids:

Activation Energy: Theoretical estimations for the activation barrier for proton exchange between substituted benzoic acids and the DTBPO radical were calculated to be in the range of 29–30 kJ/mol. buketov.edu.kz

Transition State Geometry: For ortho-substituted benzoic acids, it was noted that the coplanarity of the transition state structure is violated, which can lead to a change in the proton transfer mechanism. buketov.edu.kz

Charge Distribution: Analysis of the dynamics of charge distribution, dipole moment, and electrostatic potential in the complexes supports the HAT mechanism. buketov.edu.kz

While a specific study on this compound is not available, the findings for other substituted benzoic acids provide a strong basis for predicting its behavior. The presence of the tert-butyl and chloro substituents would influence the electronic properties of the carboxylic acid and thus the kinetics of the proton exchange. The electron-withdrawing chloro group would be expected to increase the acidity of the proton, potentially lowering the activation barrier for the HAT reaction, while the electron-donating tert-butyl group might have the opposite effect.

Derivatization and Advanced Chemical Transformations of 4 Tert Butyl 3 Chlorobenzoic Acid

Synthesis of Ester and Amide Derivatives for Structure-Activity Relationship Studies

The carboxylic acid moiety is a primary site for derivatization, commonly transformed into esters and amides to modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability. These modifications are fundamental in structure-activity relationship (SAR) studies, where systematic changes to a molecule's structure are made to understand their effect on biological activity.

Ester Synthesis: Esterification of 4-tert-butyl-3-chlorobenzoic acid can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions (e.g., using sulfuric acid or tosic acid as a catalyst), is a common approach. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol.

Amide Synthesis: The synthesis of amides from this compound typically requires the activation of the carboxylic acid. This is often accomplished using coupling reagents that form a highly reactive intermediate, which is then readily attacked by an amine. Another effective method involves direct catalytic amidation, which avoids the use of stoichiometric activating agents and reduces waste. Catalysts based on boron or titanium, for instance, can facilitate the direct condensation of the carboxylic acid with an amine, often at elevated temperatures, to form the corresponding amide with water as the only byproduct.

The purpose of creating a library of ester and amide derivatives is to explore how these changes impact the molecule's interaction with a biological target. By varying the alcohol or amine component, researchers can introduce different functional groups, alter steric bulk, and modify hydrogen bonding capabilities. This systematic approach helps to identify the key molecular features required for optimal potency and selectivity in drug discovery and agrochemical development.

Table 1: Common Synthetic Methods for Ester and Amide Formation

| Derivative Type | Reaction Name | Reagents | Key Features |

|---|---|---|---|

| Ester | Fischer Esterification | Alcohol, H₂SO₄ (catalyst) | Equilibrium reaction; often uses excess alcohol as solvent. |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂, then Alcohol | High-yielding; proceeds via a highly reactive intermediate. | |

| Amide | Peptide Coupling | Amine, Coupling Reagent (e.g., DCC, EDC, HATU) | Mild conditions; widely used in medicinal chemistry. |

| Catalytic Amidation | Amine, Boron or Titanium Catalyst | Atom-economical; water is the only byproduct. |

Functionalization at the Aromatic Chlorine Atom: Towards Diverse Organic Scaffolds

The chlorine atom on the aromatic ring provides a valuable handle for introducing further molecular complexity through cross-coupling reactions and nucleophilic aromatic substitution (SNAr). These transformations allow for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the range of accessible chemical structures.

Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom serves as an electrophilic partner in various palladium-catalyzed cross-coupling reactions. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems with specialized phosphine (B1218219) ligands enable efficient coupling.

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or ester) can introduce new aryl or vinyl substituents. This is a powerful method for constructing biaryl scaffolds, which are common in pharmaceuticals and materials science.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl chloride with an amine, providing access to substituted anilines.

Heck Coupling: The formation of a new carbon-carbon bond can be achieved by coupling with an alkene.

Nucleophilic Aromatic Substitution (SNAr): The reactivity of the chlorine atom towards nucleophilic attack is enhanced by the presence of the ortho-carboxylic acid group. The electron-withdrawing nature of the carboxylate group helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution process. Strong nucleophiles, such as alkoxides, thiolates, or amines, can displace the chloride ion under appropriate conditions, leading to the formation of ethers, thioethers, and substituted anilines, respectively.

Transformations Involving the Tert-butyl Group and its Influence on Reactivity

The tert-butyl group is a prominent feature of the molecule that significantly influences its chemical and physical properties. While generally considered chemically robust, its primary impact is through steric and electronic effects.

Steric Hindrance: The large size of the tert-butyl group provides considerable steric bulk. This can direct incoming reagents to other, less hindered positions on the aromatic ring. It also serves to increase the stability of the molecule by acting as a steric shield, potentially protecting adjacent functional groups from enzymatic degradation in biological systems.

Electronic Effects: The tert-butyl group is weakly electron-donating through an inductive effect. This can subtly influence the reactivity of the aromatic ring in electrophilic substitution reactions.

Chemical Transformations: Direct chemical transformation of the tert-butyl group is challenging due to the lack of benzylic protons and the strength of the C-C bonds. However, under specific and often harsh oxidative conditions, it can be converted into a carboxylic acid group. In biological systems, cytochrome P450 enzymes are known to metabolize tert-butyl groups through oxidation, typically leading to the formation of a hydroxylated metabolite (a tertiary alcohol), which may be further oxidized.

Table 2: Influence of the Tert-butyl Group on Molecular Properties

| Property | Description | Consequence |

|---|---|---|

| Steric Effect | Occupies a large volume of space. | Can direct the regioselectivity of reactions; provides a shield against metabolic attack. |

| Electronic Effect | Weakly electron-donating by induction. | Modestly activates the aromatic ring towards electrophilic substitution. |

| Lipophilicity | Increases the nonpolar character of the molecule. | Enhances solubility in nonpolar solvents and lipids, which can affect biological membrane permeability. |

| Chemical Stability | Resistant to many common oxidizing agents. | Generally remains intact during transformations at other parts of the molecule. |

Applications as a Precursor in Complex Organic Molecule Synthesis

The combination of functional handles on this compound makes it a valuable intermediate for the synthesis of complex target molecules in both the pharmaceutical and agrochemical industries.

Substituted benzoic acids are privileged scaffolds in medicinal chemistry. This compound serves as a starting material for the construction of compound libraries for drug discovery. The synthetic versatility of its functional groups allows for the rapid generation of diverse analogs. For example, the carboxylic acid can be converted into an amide to interact with a specific protein pocket, while the chlorine atom can be used in a Suzuki coupling reaction to append another aromatic ring, thereby extending the molecule to interact with adjacent binding sites on a biological target. While not a final drug itself, it represents a key building block for creating more complex and potent therapeutic agents.

A significant application of this compound is in the development of modern insecticides. It is a documented precursor for the synthesis of anthranilamide-class insecticides. In a typical synthetic sequence, the this compound is first converted to its corresponding acyl chloride. This activated intermediate is then reacted with a substituted aniline to form a complex amide. These resulting anthranilamide molecules are potent modulators of insect ryanodine receptors, which are critical for muscle function, leading to paralysis and death in targeted pest species. This application highlights the industrial importance of this compound as a key intermediate in producing high-value agrochemical products.

Computational and Theoretical Studies of 4 Tert Butyl 3 Chlorobenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the electronic makeup of molecules and how this dictates their chemical behavior.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the optimized molecular geometry and various electronic properties of molecules. For 4-tert-butyl-3-chlorobenzoic acid, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), can determine bond lengths, bond angles, and dihedral angles of the molecule in its ground state. mdpi.comiosrjournals.orgresearchgate.net These calculations provide a three-dimensional model of the molecule, elucidating the spatial arrangement of the tert-butyl, chloro, and carboxylic acid groups on the benzene (B151609) ring.

The electronic properties that can be calculated include dipole moment, polarizability, and atomic charges. For instance, studies on similar molecules like 4-bromoanilinium perchlorate (B79767) have used DFT to determine these properties, which are crucial for understanding the molecule's interaction with its environment and its potential for nonlinear optical applications. mdpi.com The introduction of different substituent groups on the benzene ring is known to cause changes in the C-C bond lengths and the positions of the substituents. iosrjournals.org

Table 1: Exemplary Calculated Geometrical Parameters for Benzoic Acid Derivatives using DFT

| Parameter | Typical Calculated Value (B3LYP) | Reference Compound |

|---|---|---|

| C=O Bond Length | ~1.21 Å | 3-(4-Methoxybenzoyl) Propionic Acid iosrjournals.org |

| C-O Bond Length | ~1.36 Å | 3-(4-Methoxybenzoyl) Propionic Acid iosrjournals.org |

| C-Cl Bond Length | ~1.75 Å | 2-chlorobenzoic acid researchgate.net |

| O-H Bond Length | ~0.97 Å | 2-chlorobenzoic acid researchgate.net |

Note: The values presented are typical for substituted benzoic acids and serve as an illustration of the data obtained from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis and Electronic Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. actascientific.com

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms of the carboxylic acid group, which are electron-rich regions. The LUMO, conversely, would likely be distributed over the carboxylic acid group and the carbon atom attached to the chlorine, which are more electron-deficient sites. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

From the HOMO and LUMO energies, various electronic reactivity descriptors can be calculated, such as ionization potential, electron affinity, chemical hardness, chemical potential, and electrophilicity index. researchgate.netnih.gov These descriptors provide a quantitative measure of the molecule's reactivity. For example, a lower ionization energy (related to the HOMO energy) indicates it is easier to remove an electron, while a higher electron affinity (related to the LUMO energy) suggests a greater tendency to accept an electron. actascientific.com

Table 2: Key Electronic Reactivity Descriptors from FMO Analysis

| Descriptor | Definition | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity) youtube.com |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity) youtube.com |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability actascientific.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution nih.gov |

| Electrophilicity Index (ω) | μ2 / 2η (where μ is chemical potential) | Quantifies the energy lowering upon accepting electrons actascientific.comnih.gov |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. libretexts.org These maps are invaluable for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. actascientific.comwalisongo.ac.id In an MEP map, regions of negative electrostatic potential (typically colored red) correspond to electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-deficient and prone to nucleophilic attack. libretexts.orgresearchgate.net

For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the carboxylic acid group, making them primary sites for interaction with electrophiles or hydrogen bond donors. The hydrogen atom of the hydroxyl group would exhibit a region of high positive potential, indicating its acidity and role as a hydrogen bond donor. The chlorine atom, despite its electronegativity, can exhibit a region of positive potential known as a "sigma-hole" along the C-Cl bond axis, making it a potential site for halogen bonding. walisongo.ac.id

Noncovalent Interactions and Supramolecular Chemistry

The way molecules of this compound interact with each other is governed by noncovalent forces. These interactions are crucial in determining the crystal structure and the formation of larger, ordered structures known as supramolecular assemblies.

Exploration of Halogen Bonding and Hydrogen Bonding Networks

This compound possesses functional groups capable of participating in both hydrogen and halogen bonding. The carboxylic acid group is a classic motif for forming strong hydrogen bonds. The hydroxyl hydrogen acts as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This typically leads to the formation of centrosymmetric dimers in the solid state, a common feature for many carboxylic acids. nih.gov

The chlorine atom on the benzene ring introduces the possibility of halogen bonding. A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site (a halogen bond acceptor). princeton.edu The electrophilic region on the halogen, known as the σ-hole, is a consequence of the anisotropic distribution of electron density around the halogen atom. princeton.edu In the context of this compound, the chlorine atom could potentially form a halogen bond with a nucleophilic site on an adjacent molecule, such as the carbonyl oxygen. The presence of a tert-butyl group can also influence intermolecular interactions through weaker C-H···X hydrogen bonds. nih.gov Studies on related compounds have highlighted the importance of such weak interactions in stabilizing crystal structures. nih.govnih.gov

Prediction and Characterization of Supramolecular Assembly Formation

The interplay between the strong hydrogen bonding of the carboxylic acid groups and the potentially weaker halogen bonding of the chlorine atoms can lead to the formation of complex supramolecular assemblies. The primary and most predictable assembly is the hydrogen-bonded dimer formed via the carboxylic acid groups. nih.gov

Beyond this primary dimer, these units can further assemble into more extended structures. The arrangement of these dimers will be influenced by other interactions, including halogen bonds and π-π stacking interactions between the aromatic rings. Computational crystal structure prediction methods can be employed to explore the likely packing arrangements and identify the most stable hypothetical crystal structures. These predictions are based on minimizing the lattice energy, taking into account all the relevant intermolecular interactions. The characterization of these assemblies relies on comparing the predicted structures with experimental data from techniques like X-ray diffraction. The combination of hydrogen and halogen bonding provides a powerful tool for crystal engineering, allowing for the design of specific solid-state architectures.

Crystal Structure Prediction and Stability Studies of Cocrystals and Molecular Salts

The prediction of the crystal structure of a molecule is a complex computational challenge that involves identifying the most stable arrangement of molecules in a crystalline lattice. For this compound, this process would involve calculating the lattice energy for a multitude of possible crystal packing arrangements. The structure with the lowest energy is predicted to be the most stable and, therefore, the most likely to be observed experimentally.

The formation of cocrystals and molecular salts is a strategy employed to modify the physicochemical properties of a compound, such as solubility and stability. Computational studies in this area would focus on the intermolecular interactions between this compound and potential coformers or salt formers. Techniques such as calculating the lattice energy and analyzing the hydrogen bonding and other non-covalent interactions can help predict the likelihood of cocrystal or salt formation and their relative stabilities.

Despite the potential of these computational methods, specific studies detailing the crystal structure prediction and the formation of cocrystals and molecular salts of this compound are not readily found in the surveyed literature.

Thermodynamic and Kinetic Computations

Thermodynamic and kinetic computations provide quantitative insights into the feasibility and rates of chemical reactions involving this compound.

Calculation of Standard Enthalpies of Reactions

The standard enthalpy of a reaction (ΔH°) involving this compound can be calculated using quantum chemical methods. This involves computing the electronic energies of the reactants and products, from which the enthalpy change can be derived. Such calculations are crucial for understanding the energy changes associated with reactions like its synthesis or degradation.

For instance, the theoretical calculation of the standard enthalpy for a hypothetical reaction could be presented as follows:

Hypothetical Reaction: Reactant A + Reactant B → this compound

| Parameter | Value |

| Calculated Enthalpy of Reactant A | Data not available |

| Calculated Enthalpy of Reactant B | Data not available |

| Calculated Enthalpy of this compound | Data not available |

| Calculated Standard Enthalpy of Reaction (ΔH°) | Data not available |

Note: Specific data for the standard enthalpies of reactions involving this compound are not available in the public domain.

Activation Barrier Determinations for Reaction Pathways

Computational chemistry can be used to map out the potential energy surface of a reaction, identifying the transition state and calculating the activation barrier (Ea). This information is vital for understanding the kinetics of a reaction, as a higher activation barrier corresponds to a slower reaction rate.

For a given reaction pathway of this compound, the activation barrier would be determined by calculating the energy difference between the reactants and the transition state.

Hypothetical Reaction Pathway Analysis:

| Parameter | Value |

| Energy of Reactants | Data not available |

| Energy of Transition State | Data not available |

| Calculated Activation Barrier (Ea) | Data not available |

Note: Specific data on the activation barriers for reaction pathways involving this compound are not available in the public domain.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Tert Butyl 3 Chlorobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic compounds. By analyzing the chemical environment of ¹H and ¹³C nuclei, NMR provides detailed information about molecular structure and conformation.

The ¹H NMR spectrum of 4-Tert-butyl-3-chlorobenzoic acid is characterized by distinct signals corresponding to the aromatic protons, the tert-butyl group protons, and the acidic proton of the carboxyl group. The substitution pattern on the benzene (B151609) ring—a carboxylic acid group, a chloro group, and a tert-butyl group—leads to a specific set of chemical shifts and coupling patterns for the three aromatic protons.

The tert-butyl group typically appears as a sharp singlet around 1.3 ppm due to the nine equivalent protons. The acidic proton of the carboxylic acid is expected to be a broad singlet at a downfield chemical shift, generally above 10 ppm, and its exact position can be concentration-dependent. The aromatic region will show three distinct signals. Based on the additive effects of the substituents, the proton at C2 (between the carboxyl and chloro groups) would be the most deshielded, followed by the proton at C6, and finally the proton at C5.

In the ¹³C NMR spectrum, all 11 carbon atoms of the molecule are expected to be distinguishable. The carbonyl carbon of the carboxylic acid appears at the lowest field, typically in the range of 170-180 ppm. The quaternary carbon of the tert-butyl group and the aromatic carbons attached to the substituents will also have characteristic chemical shifts. The nine methyl carbons of the tert-butyl group will produce a single, intense signal around 31 ppm, while the associated quaternary carbon will appear near 35 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table provides predicted chemical shift values (δ) in ppm relative to TMS. Actual values may vary based on solvent and concentration.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl H | >10 (broad s) | - |

| Carboxyl C | - | ~172 |

| Aromatic C1 | - | ~130 |

| Aromatic H2 | ~8.0 (d) | ~131 |

| Aromatic C3 | - | ~134 |

| Aromatic C4 | - | ~155 |

| Aromatic H5 | ~7.6 (dd) | ~126 |

| Aromatic H6 | ~7.9 (d) | ~129 |

| Tert-butyl C(CH₃)₃ | - | ~35 |

| Tert-butyl CH₃ | ~1.3 (s) | ~31 |

Data predicted by comparing known spectra of 3-chlorobenzoic acid and 4-tert-butylbenzoic acid. rsc.orgrsc.org

To definitively assign the proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the aromatic protons at C5 and C6 would be expected, confirming their adjacency. The proton at C2 would not show a correlation to other aromatic protons in the COSY spectrum, confirming its isolated position.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the signals for the C2-H2, C5-H5, and C6-H6 pairs in the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton. Key expected correlations include:

The tert-butyl protons showing a correlation to the aromatic carbon at C4 and the quaternary carbon of the tert-butyl group itself.

The aromatic proton at H2 showing correlations to the carbonyl carbon (C=O) and the aromatic carbons C4 and C6.

The aromatic proton at H6 showing correlations to the aromatic carbons C2 and C4.

Together, these 2D NMR techniques provide irrefutable evidence for the structure of this compound. researchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing its molecular vibrations. thermofisher.com The two techniques are often complementary.

For this compound, the spectra are dominated by vibrations characteristic of the carboxylic acid, the tert-butyl group, and the substituted benzene ring.

Carboxylic Acid Group: A very broad O-H stretching band is typically observed in the FT-IR spectrum, usually centered around 3000 cm⁻¹. This broadness is due to hydrogen bonding, which often leads to the formation of dimers in the solid state. The C=O stretching vibration gives rise to a very strong and sharp absorption band in the FT-IR spectrum, typically between 1680 and 1710 cm⁻¹ for aromatic carboxylic acids.

Tert-butyl Group: The C-H stretching vibrations of the methyl groups appear in the 2900-3000 cm⁻¹ region. C-H bending vibrations are also observable in the 1350-1480 cm⁻¹ range.

Substituted Benzene Ring: Aromatic C-H stretching vibrations are seen as weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations within the ring give rise to a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern also influences the out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region, which can be diagnostic of the arrangement of substituents.

C-Cl Bond: The C-Cl stretching vibration is expected to appear as a moderate to strong band in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound This interactive table provides expected frequency ranges (cm⁻¹). FT-IR and FT-Raman activities can differ significantly for certain vibrations.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Strong, Broad (FT-IR) |

| Aromatic C-H Stretch | 3000-3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850-2970 | Strong |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | Very Strong (FT-IR) |

| Aromatic C=C Stretch | 1450-1600 | Medium to Strong |

| Aliphatic C-H Bend | 1365-1470 | Medium |

| C-O Stretch | 1210-1320 | Strong |

| C-Cl Stretch | 600-800 | Medium to Strong |

Data based on known spectra for related compounds like p-chlorobenzoic acid and 4-tert-butylbenzoic acid. nih.govnih.govnist.gov

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the analysis of this compound, though LC-MS is generally more direct. nih.gov

GC-MS: Due to the low volatility of carboxylic acids, direct analysis by GC-MS is challenging. A chemical derivatization step is typically required to convert the carboxylic acid into a more volatile ester, such as a methyl or silyl (B83357) ester. lcms.cz The resulting derivative can then be separated by gas chromatography and analyzed by the mass spectrometer. The fragmentation pattern observed would correspond to the derivatized molecule.

LC-MS: This is the preferred method for analyzing carboxylic acids without derivatization. sigmaaldrich.com Reversed-phase liquid chromatography can be used to separate the compound from a mixture. Electrospray ionization (ESI) is a common ionization technique for such analyses, typically in negative ion mode, which would detect the deprotonated molecule [M-H]⁻.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. lcms.cz This accuracy allows for the determination of the elemental formula of a molecule, which is a definitive confirmation of its identity.

For this compound, the molecular formula is C₁₁H₁₃ClO₂. The theoretical exact mass can be calculated using the masses of the most abundant isotopes (¹H, ¹²C, ³⁵Cl, and ¹⁶O).

Calculated Exact Mass: 228.0577

Observing a molecular ion peak in an HRMS spectrum that matches this value to within a few parts per million (ppm) provides very strong evidence for the assigned chemical formula, distinguishing it from other potential formulas with the same nominal mass.

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction (XRD) is a powerful, non-destructive analytical technique essential for characterizing the solid-state structure of crystalline materials. It provides detailed information about the three-dimensional arrangement of atoms and molecules within a crystal lattice. This technique is fundamental in identifying crystalline phases, determining crystal structures, and studying polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure.

Single-Crystal X-ray Diffraction for Crystal Packing and Intermolecular Interactions

While specific single-crystal X-ray diffraction data for this compound is not extensively reported in publicly accessible literature, the analysis of related structures provides a framework for understanding its expected solid-state behavior. For instance, studies on similar benzoic acid derivatives reveal common packing motifs. Typically, benzoic acids form centrosymmetric dimers in the solid state, where the carboxylic acid groups of two molecules are linked by strong O-H···O hydrogen bonds.

A study on the related compound, 4-tert-butyl-γ-chlorobutyrophenone, which shares the 4-tert-butylphenyl group, revealed that molecules stack and are connected by weak C—H⋯π interactions. researchgate.net This suggests that similar interactions could be at play in the crystal structure of this compound, contributing to the stability of its solid-state assembly.

A complete single-crystal X-ray diffraction analysis would provide the following key parameters, which could be presented in a crystallographic data table:

| Crystallographic Parameter | Description |

| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides of the unit cell and the angles between them. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Calculated Density (Dx) | The theoretical density of the crystal. |

| Hydrogen Bond Geometry | Distances and angles of key hydrogen bonds. |

Powder X-ray Diffraction for Phase Identification and Polymorphism Studies

Powder X-ray diffraction (PXRD) is a versatile technique used for the characterization of polycrystalline materials. units.it Instead of a single crystal, a fine powder of the material is analyzed, which contains a vast number of tiny crystallites in random orientations. The resulting diffraction pattern is a unique "fingerprint" of the crystalline solid, characterized by a series of peaks at specific diffraction angles (2θ). ucmerced.edu

The primary application of PXRD in the context of this compound is for phase identification. ucmerced.edu By comparing the experimental PXRD pattern of a synthesized batch with a reference pattern from a database or a pattern calculated from single-crystal data, one can confirm the identity and purity of the solid-state form. ucmerced.edumdpi.com

Furthermore, PXRD is an indispensable tool for the investigation of polymorphism. units.it Different polymorphic forms of a compound will have distinct crystal structures and, therefore, will produce different PXRD patterns. units.it By analyzing samples prepared under various crystallization conditions (e.g., different solvents, temperatures, or cooling rates), researchers can identify the existence of multiple polymorphs.

A typical PXRD analysis for this compound would involve recording the diffraction pattern and presenting the data as a table of 2θ values versus relative intensities. This data provides a clear and reproducible signature for a specific crystalline phase.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| Hypothetical Data | Hypothetical Data | Hypothetical Data |

| Peak 1 Angle | Calculated d-spacing | Intensity of Peak 1 |

| Peak 2 Angle | Calculated d-spacing | Intensity of Peak 2 |

| Peak 3 Angle | Calculated d-spacing | Intensity of Peak 3 |

| ... | ... | ... |

This table represents a hypothetical data structure for PXRD results, as specific experimental data for this compound is not available.

The study of polymorphism is of paramount importance in the pharmaceutical and materials science fields, as different polymorphs can exhibit significant differences in physical properties such as solubility, melting point, and stability. While no specific studies on the polymorphism of this compound are documented, the potential for its existence underscores the importance of PXRD as a routine characterization technique.

Solvation Thermodynamics and Intermolecular Interactions

Experimental Determination of Solute Transfer Coefficients in Diverse Solvent Systems

The solute transfer coefficient, often expressed as a partition coefficient (log P) or distribution coefficient (log D), quantifies the differential solubility of a compound in two immiscible phases. It is a key parameter in understanding and predicting a wide range of chemical and biological processes. Experimental solubility data for 4-tert-butylbenzoic acid and 3-chlorobenzoic acid have been determined in a variety of organic solvents.

For instance, the mole fraction solubilities of 4-tert-butylbenzoic acid and 3-chlorobenzoic acid have been measured in 2-pentanol (B3026449) at 298.15 K. mdpi.com Such experimental data are crucial for deriving solute transfer coefficients and for developing and validating predictive models. The solubility of these and other benzoic acid derivatives has been investigated in numerous other solvents, including alkanes, alcohols, ethers, and esters, providing a broad dataset for analyzing solute-solvent interactions. nih.gov

The following table presents a selection of experimentally determined mole fraction solubilities for 4-tert-butylbenzoic acid and 3-chlorobenzoic acid in various solvents, which are fundamental to determining their solute transfer coefficients.

Table 1: Experimental Mole Fraction Solubilities (X) of Related Compounds at 298.15 K

| Solvent | 4-tert-Butylbenzoic Acid | 3-Chlorobenzoic Acid |

|---|---|---|

| 2-Pentanol | 0.08460 nsf.gov | 0.1013 nsf.gov |

| Diethyl Carbonate | 0.0332 nsf.gov | - |

| Isobutyl Acetate (B1210297) | - | - |

| Dimethyl Carbonate | - | - |

Note: A hyphen (-) indicates that data was not available in the cited sources.

Development and Application of Abraham Model Correlations for Solvation Properties

The Abraham model is a powerful linear free-energy relationship used to predict the partitioning and solubility of solutes in various solvent systems. nsf.gov The model describes solute transfer as a function of five solute descriptors and a complementary set of solvent coefficients. The fundamental equations of the Abraham model are:

log(P) or log(SP) = c + eE + sS + aA + bB + vV log(K) = c + eE + sS + aA + bB + lL

where P and SP are the water-to-solvent and gas-to-solvent partition coefficients, respectively, and K is the gas-to-solvent partition coefficient. The solute descriptors are:

E : Excess molar refraction

S : Dipolarity/polarizability

V : McGowan characteristic volume

L : Logarithm of the gas-to-hexadecane partition coefficient

While a specific Abraham model correlation for 4-tert-butyl-3-chlorobenzoic acid has not been detailed in the available literature, the model has been extensively applied to related substituted benzoic acids. For example, the solute descriptors for numerous benzoic acid derivatives have been calculated from experimental solubility data. nsf.govresearchgate.net

One study calculated the 'A' solute descriptor for 4-chloro-3-nitrobenzoic acid to be 0.70, providing an insight into the hydrogen bond acidity of a similarly substituted benzoic acid. mdpi.com The solute descriptors for the parent compounds, 4-tert-butylbenzoic acid and 3-chlorobenzoic acid, have also been determined and used to develop Abraham model correlations for various solvents. nsf.govresearchgate.net These correlations allow for the prediction of solubility in a wide range of solvents for which experimental data may not be available.

Table 2: Abraham Model Solute Descriptors for Related Compounds

| Compound | E | S | A | B | V | L |

|---|---|---|---|---|---|---|

| 4-tert-Butylbenzoic Acid | - | - | - | - | - | - |

| 3-Chlorobenzoic Acid | - | - | - | - | - | - |

| 4-Chloro-3-nitrobenzoic acid | - | - | 0.70 mdpi.com | - | - | - |

Note: A hyphen (-) indicates that data was not available in the cited sources. The provided value for 4-chloro-3-nitrobenzoic acid is for a single descriptor and does not represent a complete set.

Influence of Solvent Environment on Compound Stability and Reactivity Profiles

The solvent environment can significantly impact the stability and reactivity of a solute. For carboxylic acids like this compound, solvent polarity, hydrogen bonding capability, and pH can influence dissociation, reaction rates, and degradation pathways.

The stability of benzoic acid derivatives has been studied under various conditions. For example, in subcritical water, benzoic acid derivatives can undergo decarboxylation at elevated temperatures. nih.gov The rate of such degradation reactions is highly dependent on the solvent conditions. The reactivity of the chloro substituent, for instance in nucleophilic substitution reactions, will also be influenced by the solvent's ability to stabilize charged intermediates and transition states.

While specific studies on the stability and reactivity of this compound in different organic solvents were not found in the reviewed literature, general principles of physical organic chemistry suggest that polar, protic solvents would favor the dissociation of the carboxylic acid and could facilitate reactions involving ionic intermediates. Nonpolar, aprotic solvents, on the other hand, would suppress ionization and may favor reactions that proceed through non-polar transition states. The presence of the bulky tert-butyl group may also sterically hinder certain reactions at the adjacent chloro position.

Future Directions and Emerging Research Avenues for 4 Tert Butyl 3 Chlorobenzoic Acid

Catalyst Design for Novel Synthetic Transformations Involving the Compound

The reactivity of 4-tert-butyl-3-chlorobenzoic acid is largely dictated by its carboxylic acid and chloro- substituents. Future research is likely to focus on the design of novel catalysts to exploit these functional groups for a variety of synthetic transformations.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the chloro- substituent on the aromatic ring of this compound makes it a suitable substrate for such reactions. mit.eduyoutube.comnih.govmdpi.commdpi.com The development of highly active and selective palladium catalysts will be crucial for facilitating reactions like Suzuki, Heck, and Sonogashira couplings. youtube.com The design of these catalysts often involves the use of sterically bulky and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine, which can enhance the catalytic activity towards less reactive aryl chlorides. mit.edu Future work could explore the use of these and other advanced ligand systems to enable a wider range of coupling partners and reaction conditions.

Furthermore, the carboxylic acid group can be leveraged for various transformations. For instance, it can be converted to an ester, amide, or other functional groups. Catalyst design in this area could focus on developing mild and selective methods for these transformations that are compatible with the chloro- substituent.

| Catalytic Transformation | Potential Catalyst System | Research Focus |

| Suzuki Coupling | Palladium acetate (B1210297) with phosphine ligands | Coupling with boronic acids to form biaryl compounds. |

| Heck Reaction | Palladium(0) complexes | Vinylation of the aromatic ring. |

| Sonogashira Coupling | Palladium/copper co-catalysis | Alkynylation to introduce carbon-carbon triple bonds. |

| Esterification | Acid or base catalysis | Selective conversion of the carboxylic acid group. |

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry and sustainable synthesis are becoming increasingly important in chemical manufacturing. Future research on this compound will likely incorporate these principles, with a focus on developing more environmentally friendly and efficient synthetic routes.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. acs.orgresearchgate.netacs.orgwipo.int The continuous synthesis of substituted benzoic acids has been explored, and these methodologies could be adapted for the production of this compound. wipo.int This would involve optimizing reaction parameters such as flow rate, temperature, and catalyst loading to maximize yield and purity while minimizing waste. acs.orgacs.org

In addition to flow chemistry, the development of greener synthetic methods using less hazardous reagents and solvents will be a key research area. This could involve exploring alternative feedstocks and catalytic systems that operate under milder conditions. For example, methods for the synthesis of phenols from benzoic acids that avoid harsh conditions and transition metals have been reported and could potentially be adapted for transformations of this compound. orgsyn.org

Advanced Materials Science Applications Beyond Traditional Cocrystallization

The unique structural features of this compound make it a promising building block for the creation of advanced materials with novel properties. While its unchlorinated counterpart, 4-tert-butylbenzoic acid, has found use as a stabilizer in alkyd resins and in cosmetic formulations, the introduction of a chlorine atom opens up new avenues for materials science applications. vinatiorganics.com

One promising area is the development of metal-organic frameworks (MOFs). berkeley.edunih.govbrandeis.edunih.gov MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The carboxylic acid group of this compound can act as a linker to coordinate with metal centers, while the tert-butyl and chloro- groups can be used to tune the pore size, shape, and functionality of the resulting framework. berkeley.edunih.govbrandeis.edu These tailored MOFs could have applications in gas storage, separation, and catalysis.

Furthermore, this compound could be incorporated into polymers to impart specific properties. The aromatic ring and its substituents can influence the thermal stability, solubility, and mechanical properties of the resulting polymer. For instance, its derivatives could be used as monomers in the synthesis of polyesters or polyamides with enhanced characteristics. The presence of the chloro- group also provides a site for further functionalization of the polymer.

| Material Type | Potential Role of the Compound | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Organic linker | Gas storage, separation, catalysis. |

| Polymers | Monomer or additive | High-performance plastics, functional materials. |

| Liquid Crystals | Core molecular structure | Display technologies. |

Chemoinformatics and Machine Learning for Property Prediction and Lead Optimization Studies

Chemoinformatics and machine learning are powerful tools that can accelerate the discovery and development of new molecules with desired properties. nih.gov These computational approaches can be applied to this compound to predict its physicochemical properties, biological activities, and potential applications.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound and its derivatives with their biological activity. nih.gov By building and validating these models, researchers can virtually screen libraries of related compounds to identify those with the highest potential for a specific application, such as in drug discovery.

Machine learning algorithms can also be trained on existing data to predict a wide range of properties, including solubility, toxicity, and metabolic stability. nih.gov These in silico predictions can help to prioritize which compounds to synthesize and test experimentally, saving time and resources. In the context of lead optimization in drug discovery, these computational tools can guide the modification of the this compound scaffold to improve its therapeutic profile.

| Computational Approach | Application to the Compound | Desired Outcome |

| QSAR Modeling | Correlating structure with biological activity. | Identification of potent and selective analogs. |

| Machine Learning | Predicting ADMET properties. | Guiding lead optimization and reducing late-stage failures. |

| Molecular Docking | Simulating binding to a biological target. | Understanding the mechanism of action and designing more effective compounds. |

Q & A

Q. What are the recommended synthetic routes for 4-Tert-butyl-3-chlorobenzoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves Friedel-Crafts alkylation of 3-chlorobenzoic acid with tert-butyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:

- Temperature control : Maintain 0–5°C to minimize side reactions like over-alkylation .

- Solvent selection : Use dichloromethane or nitrobenzene to enhance electrophilic substitution .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves unreacted starting materials and byproducts .

Optimization can be achieved via Design of Experiments (DoE) to balance molar ratios and catalyst loading .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals for the tert-butyl group (δ ~1.3 ppm in ¹H; δ ~29–35 ppm in ¹³C) and aromatic protons (δ ~7.2–8.1 ppm). Chlorine substituents deshield adjacent carbons .

- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. How should researchers handle waste generated during synthesis to comply with safety protocols?

- Methodological Answer :

- Segregation : Separate halogenated organic waste (e.g., unreacted tert-butyl chloride) from aqueous acidic streams .

- Neutralization : Treat residual acid with sodium bicarbonate before disposal .

- Documentation : Maintain logs for hazardous waste transfer to certified treatment facilities .

Advanced Research Questions

Q. How can discrepancies in NMR data for derivatives of this compound be resolved?

- Methodological Answer :

- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent peak interference .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .

- Computational modeling : Compare experimental shifts with density functional theory (DFT)-predicted values to validate assignments .

Q. What strategies minimize chlorination side reactions during synthesis?

- Methodological Answer :

- Directed ortho-metalation : Use lithiating agents (e.g., LDA) to selectively functionalize the benzoic acid scaffold before introducing tert-butyl groups .

- Protecting groups : Temporarily block the carboxylic acid with methyl esters to prevent electrophilic attack at undesired positions .

- Kinetic monitoring : Use in-situ FT-IR or HPLC to track reaction progress and halt at optimal conversion .

Q. How can the solubility limitations of this compound in aqueous systems be addressed for biological studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.